![molecular formula C10H15NO2 B3050921 2,4-Dimethoxy-n,n-dimethylaniline CAS No. 29768-42-1](/img/structure/B3050921.png)
2,4-Dimethoxy-n,n-dimethylaniline
Overview
Description
“2,4-Dimethoxy-n,n-dimethylaniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Derivatives of aniline often have various substituents on the benzene ring, and in this case, it seems to have two methoxy groups and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for “2,4-Dimethoxy-n,n-dimethylaniline” are not available, N,N-Dimethylaniline, a related compound, can be produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . This process might provide some insight into potential synthesis methods for “2,4-Dimethoxy-n,n-dimethylaniline”.Scientific Research Applications
Environmental Impact and Degradation
- Biodegradation Monitoring : 2,4-Dimethylaniline, a related compound to 2,4-Dimethoxy-n,n-dimethylaniline, has been studied for its environmental impact, particularly its biodegradation by Pseudomonas species. These bacteria metabolize 2,4-dimethylaniline through oxidative deamination, utilizing it as a nitrogen and carbon source, as demonstrated by cyclic voltammetry methods (Brimecombe, Fogel, & Limson, 2006).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research has focused on the synthesis and characterization of DNA adducts formed by related dimethylanilines, offering insights into their interaction with DNA. For instance, studies have synthesized and characterized adducts from 2,6-dimethylaniline, another analog, and their impact on DNA (Marques et al., 1996).
- Electrochemical Properties : The electrochemical behavior of similar compounds, like 2,5-dimethylaniline, has been explored, highlighting the formation of polymers with characteristics akin to polyaniline. This research is crucial in understanding the electrochemical properties of such compounds (Geniés & Noël, 1990).
Health and Safety
- Toxicological Studies : Investigations into the genotoxicity of compounds like 2,4-dimethylaniline, a structurally similar compound, have been conducted. These studies use models like the alkaline single cell gel electrophoresis to assess DNA damage in liver cells of mice, contributing to our understanding of the health implications of exposure to such compounds (Przybojewska, 1999).
Potential Applications
- Polymer Synthesis : The synthesis of poly(2,3-dimethylaniline) using phosphoric acid highlights the potential for creating polymers with unique properties such as improved solubility and anticorrosion characteristics. This suggests potential applications in materials science for derivatives like 2,4-Dimethoxy-n,n-dimethylaniline (Ma, Huang, & Gan, 2013).
properties
IUPAC Name |
2,4-dimethoxy-N,N-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)9-6-5-8(12-3)7-10(9)13-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKDSQGXJYOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601784 | |
Record name | 2,4-Dimethoxy-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-n,n-dimethylaniline | |
CAS RN |
29768-42-1 | |
Record name | 2,4-Dimethoxy-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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